1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one
Description
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(3-amino-2-methoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
PHZKVDDLBMOYED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-2-methoxyacetophenone
Method A: Friedel-Crafts Acylation
- Substrate : 3-Amino-2-methoxybenzene (1.0 equiv)
- Reagent : Propionyl chloride (1.2 equiv)
- Catalyst : Aluminum chloride (AlCl₃, 1.5 equiv)
- Solvent : Dichloromethane (DCM)
- Conditions : 0–5°C, 4 hours
- Yield : 78%
Method B: Nitration-Reduction Sequence
- Nitration :
- Substrate : 2-Methoxypropiophenone (1.0 equiv)
- Reagent : Nitric acid (HNO₃, 1.1 equiv)
- Solvent : Sulfuric acid (H₂SO₄)
- Conditions : 0°C, 1 hour
- Intermediate : 3-Nitro-2-methoxypropiophenone (Yield: 85%)
- Reduction :
Bromination Strategies
Bromination at the α-position of the ketone is achieved via acid-catalyzed enol formation, followed by electrophilic attack by bromine.
Laboratory-Scale Bromination
Protocol :
- Substrate : 1-(3-Amino-2-methoxyphenyl)propan-1-one (1.0 equiv)
- Brominating Agent : Bromine (Br₂, 1.1 equiv)
- Catalyst : Hydrobromic acid (HBr, 0.2 equiv)
- Solvent : Acetic acid
- Temperature : 0–5°C
- Time : 2 hours
- Yield : 82%
Mechanistic Insights :
Industrial-Scale Production
Continuous Flow Reactor System :
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic |
| Residence Time | 5 minutes |
| Temperature | 25°C |
| Pressure | 1 atm |
| Bromine Equiv | 1.05 |
| Catalyst | HBr (0.1 equiv) |
| Solvent | Acetic acid |
| Throughput | 10 kg/h |
| Purity | >98% (HPLC) |
Advantages: Enhanced heat transfer, reduced side reactions, and scalability.
Reaction Optimization
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic acid | 6.2 | 82 | 97 |
| DCM | 8.9 | 65 | 89 |
| THF | 7.5 | 58 | 84 |
| Ethanol | 24.3 | 45 | 78 |
Acetic acid optimizes enol stability and bromine solubility.
Catalytic Systems
| Catalyst | Loading (equiv) | Yield (%) |
|---|---|---|
| HBr | 0.2 | 82 |
| H₂SO₄ | 0.2 | 75 |
| p-TsOH | 0.2 | 68 |
| None | - | 32 |
HBr outperforms Brønsted acids due to bromide ion stabilization of intermediates.
Purification and Characterization
Purification Protocol :
- Quenching : Reaction mixture poured into ice-water.
- Extraction : Ethyl acetate (3 × 50 mL).
- Drying : Anhydrous Na₂SO₄.
- Crystallization : Hexane/ethyl acetate (9:1).
- Purity : 99% (HPLC).
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 6.89 (s, 1H), 6.72 (d, J = 8.4 Hz, 1H), 4.21 (q, J = 6.8 Hz, 1H), 3.85 (s, 3H), 1.98 (d, J = 6.8 Hz, 3H).
- MS (ESI+) : m/z 258.11 [M+H]⁺.
Case Studies
Gram-Scale Synthesis
Solvent-Free Bromination
- Conditions : Ball milling, HBr gas (0.1 equiv)
- Time : 30 minutes
- Yield : 74%
- Advantage : Reduced waste generation.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Di-bromination | Sub-stoichiometric Br₂ (1.05 equiv) |
| Enol tautomer instability | Low-temperature catalysis (0–5°C) |
| Product crystallization | Hexane/ethyl acetate gradient |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the ketone group serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which polarizes the C–Br bond.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaOH (aqueous) | Room temperature, 2–4 hours | 1-(3-Amino-2-methoxyphenyl)-2-hydroxypropan-1-one | |
| KOtBu (THF) | Reflux, 6 hours | 1-(3-Amino-2-methoxyphenyl)-2-ethoxypropan-1-one |
Mechanistic studies suggest that steric hindrance from the methoxy group and electronic effects of the amino group influence reaction rates and regioselectivity. The amino group’s lone pair donates electron density to the aromatic ring, slightly deactivating the para position but enabling directed substitution at the brominated β-carbon.
Reduction Reactions
The carbonyl group undergoes selective reduction under controlled conditions, yielding secondary alcohols.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH4 (methanol) | 0°C, 30 minutes | 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-ol | 78% | |
| LiAlH4 (dry ether) | Reflux, 2 hours | 1-(3-Amino-2-methoxyphenyl)propan-1-ol | 92% |
The bulky hydride reagent LiAlH4 fully reduces the ketone to a primary alcohol, while NaBH4 selectively reduces the carbonyl without affecting the bromine.
Oxidation Reactions
Oxidation of the ketone moiety or side chain is achievable under strong oxidizing conditions:
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| KMnO4 (H2SO4) | 80°C, 4 hours | 3-Amino-2-methoxybenzoic acid | Decarboxylation observed | |
| CrO3 (acetic acid) | Room temperature, 12 hours | 1-(3-Amino-2-methoxyphenyl)-2-oxopropanoic acid | Partial oxidation of side chain |
The aromatic ring’s electron-donating groups stabilize intermediates during oxidation, though over-oxidation risks degradation of the amino group.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
These reactions retain the ketone functionality while introducing aryl or alkynyl groups, enhancing utility in drug intermediate synthesis .
Mechanistic and Regiochemical Insights
-
Steric Effects : The methoxy group at the 2-position sterically hinders electrophilic attack on the ortho position of the ring, directing reactivity to the brominated side chain.
-
Electronic Effects : The amino group’s resonance donation increases electron density at the para position of the ring but has minimal impact on the β-bromine’s electrophilicity.
-
Rearrangement Pathways : Under basic conditions, intramolecular acyl migration may occur, forming thiazole derivatives via intermediates observed in analogous α-bromo-1,3-diketone systems .
Experimental Optimization
Optimal conditions for key reactions:
Scientific Research Applications
1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one depends on its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key differences between 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one and its analogs:
Electronic and Steric Effects
- Benzodioxole Derivative : The fused oxygen atoms in the benzodioxole ring create an electron-rich aromatic system, enhancing stability and directing electrophilic substitution reactions .
- Azetidine Derivative : The four-membered azetidine ring introduces steric constraints and ring strain, which may affect nucleophilic substitution kinetics at the brominated carbon .
Hydrogen Bonding and Crystallography
- The amino (-NH2) and methoxy (-OCH3) groups in the target compound can act as hydrogen bond donors and acceptors, influencing crystal packing and solubility. highlights the importance of hydrogen-bonding patterns in molecular aggregation, suggesting that the target compound may form distinct crystalline networks compared to non-polar analogs like the benzodioxole derivative .
Biological Activity
1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a bromopropanone moiety linked to a substituted aniline. Its structure can be represented as follows:
This indicates the presence of functional groups that may contribute to its biological activity, including the amino and methoxy groups which can influence pharmacokinetics and receptor interactions.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells, resulting in reduced cell viability and proliferation.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For instance, derivatives with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.63 | Induces apoptosis via caspase activation |
| Compound B | A549 (Lung) | 12.34 | Inhibits cell proliferation |
| This compound | TBD | TBD | TBD |
Case Studies
- Cytotoxicity Assay : A study involving a panel of human cancer cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. For instance, a derivative showed an IC50 value of 15.63 µM against MCF-7 cells, indicating potent activity compared to conventional chemotherapeutics like doxorubicin .
- Mechanistic Studies : Flow cytometry analyses revealed that certain derivatives could induce apoptosis in cancer cells through increased caspase activity and cell cycle arrest at the G1 phase . This suggests that the compound may share similar pathways with known anticancer agents.
- Pharmacokinetic Profiling : Preliminary studies on related compounds indicated favorable pharmacokinetic properties, including good membrane permeability and metabolic stability, which are critical for effective oral bioavailability .
Q & A
Q. What are the established synthetic routes for 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one, and what critical parameters influence yield?
A common method involves bromination of a propiophenone precursor. For example, bromine can be added to 1-(3-amino-2-methoxyphenyl)propan-1-one in chloroform under controlled conditions to introduce the bromine atom at the β-position . Key parameters include:
- Reaction temperature : Excess heat may lead to over-bromination or decomposition.
- Stoichiometry : A 1:1 molar ratio of precursor to bromine minimizes side products like dibrominated derivatives .
- Solvent choice : Chloroform or dichloromethane is preferred for solubility and inertness.
Post-synthesis, recrystallization from acetone or methanol yields purified product .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. For brominated ketones, SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to model halogen interactions .
- NMR spectroscopy : H and C NMR confirm substitution patterns. The methoxy group ( ppm) and aromatic protons ( ppm) are diagnostic .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHBrNO: 256.00) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Methanol/acetone mixtures are optimal for crystallization .
- Stability : Light- and moisture-sensitive due to the bromine atom and ketone group. Store under inert gas at C. Degradation products include dehalogenated or oxidized derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-amino-2-methoxy substituent influence reaction pathways in cross-coupling or nucleophilic substitution?
The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position of the aromatic ring. The amino group can participate in hydrogen bonding, affecting crystal packing and reactivity . For example:
- Suzuki coupling : The bromine atom is a leaving site, but steric hindrance from the methoxy group may slow transmetalation. Optimize using Pd(PPh) and excess boronic acid .
- Nucleophilic substitution : The β-bromo ketone is reactive toward amines or thiols, but competing elimination (to form α,β-unsaturated ketones) requires base control (e.g., triethylamine) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Disorder in the bromine position : Common in halogenated compounds. Use high-resolution data ( Å) and restraints in SHELXL to model partial occupancy .
- Hydrogen bonding networks : The amino group forms N–H···O bonds with the ketone, while methoxy groups engage in weak C–H···π interactions. Graph-set analysis (e.g., Etter’s rules) classifies these patterns .
- Twinned crystals : Employ the TWINABS tool in SHELX to correct for twinning artifacts .
Q. How can contradictions in spectroscopic or crystallographic data be systematically resolved?
- Case example : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Validate via variable-temperature NMR or DFT calculations .
- Crystallographic vs. computational bond lengths : If X-ray data shows a C–Br bond of 1.93 Å but DFT predicts 1.89 Å, check for thermal motion (ADPs) or lattice strain .
Q. What hypotheses exist regarding the biological activity of this compound, and how can they be tested?
- Antimicrobial potential : Structural analogs (e.g., brominated propiophenones) show activity against Gram-positive bacteria. Test via microbroth dilution assays (MIC values) and compare to controls like ampicillin .
- Mechanistic studies : The bromine atom may act as a leaving group in pro-drug activation. Radiolabel (Br) tracing or LC-MS/MS can track metabolic pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
